4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

Chemical stability Covalent reactivity Medicinal chemistry

4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid (CAS 109164-43-4, C18H19NO5S, MW 361.4 g/mol) is a trisubstituted thiophene derivative containing a saturated 4-oxobutanoic acid side chain, an ethoxycarbonyl group at position 3, a methyl group at position 5, and a phenyl ring at position 4. This compound belongs to the thiophenecarboxylic acid class and is primarily utilized as a synthetic intermediate and a screening compound in early drug discovery.

Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
Cat. No. B5188251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid
Molecular FormulaC18H19NO5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCC(=O)O
InChIInChI=1S/C18H19NO5S/c1-3-24-18(23)16-15(12-7-5-4-6-8-12)11(2)25-17(16)19-13(20)9-10-14(21)22/h4-8H,3,9-10H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyJCXWVQFNWDTCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid – A Structurally Differentiated Thiophene Building Block


4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid (CAS 109164-43-4, C18H19NO5S, MW 361.4 g/mol) is a trisubstituted thiophene derivative containing a saturated 4-oxobutanoic acid side chain, an ethoxycarbonyl group at position 3, a methyl group at position 5, and a phenyl ring at position 4 [1]. This compound belongs to the thiophenecarboxylic acid class and is primarily utilized as a synthetic intermediate and a screening compound in early drug discovery . Its defining structural feature relative to near-analogs is the fully saturated butanoic acid moiety, which fundamentally alters its conformational flexibility, hydrogen-bonding capacity, and chemical stability profile compared to the more widely listed α,β-unsaturated butenoic acid variants.

Why Generic Substitution Fails for 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic Acid in Research Programs


Substituting 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid with its in-class analogs—particularly the α,β-unsaturated 4-oxo-2-butenoic acid derivatives—is not scientifically equivalent. The saturated butanoic acid side chain eliminates the electrophilic Michael acceptor character present in the butenoic series, thereby abolishing the potential for covalent off-target reactivity and profoundly altering metabolic susceptibility [1]. Furthermore, the conformational freedom introduced by the sp³-hybridized carbon backbone influences both solid-state packing and target-binding entropy in ways that cannot be replicated by the planar enoic acid system [2]. These differences render the compound uniquely suited for applications demanding chemical stability, predictable pharmacokinetic behavior, or specific crystalline properties that are unattainable with the unsaturated analog.

Quantitative Differentiation Evidence: 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic Acid vs. Closest Analogs


Saturated Butanoic Acid Side Chain Abolishes Michael Acceptor Reactivity vs. Butenoic Analog

The saturated butanoic acid side chain in the target compound eliminates the electrophilic α,β-unsaturated carbonyl system present in the direct comparator 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid (CAS 325806-59-5). This structural difference is predicted to abolish thiol reactivity and the associated risk of non-selective covalent protein modification [1]. The butenoic analog is a known thiophenecarboxylic acid with a conjugated enoic acid system, which is a recognized structural alert for Michael addition [2].

Chemical stability Covalent reactivity Medicinal chemistry

Enhanced Conformational Flexibility Quantified by Rotatable Bond Count vs. Butenoic Analog

The target compound possesses more rotatable bonds than its butenoic counterpart. The saturated butanoic acid linker contains two sp³ carbons, each enabling bond rotation, whereas the butenoic analog’s enoic acid system is planar and rotationally restricted around the double bond [1]. Specifically, the target compound has a rotatable bond count of 8 (computed by Cactvs 3.4.8.24) [1].

Conformational analysis Molecular flexibility Drug design

Increased Hydrogen Bond Donor Count Alters Physicochemical Profile vs. Non-Phenyl Analog

The target compound has a hydrogen bond donor count of 2, compared to 2 for its non-phenyl analog 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid (MW 285.32 g/mol) . However, the presence of the phenyl ring at position 4 introduces lipophilic bulk that is absent in the comparator. The target compound's XLogP3-AA value is 3.3 [1], which is notably higher than the predicted value for the non-phenyl analog.

Hydrogen bonding Lipophilicity Pharmacokinetics

Potential for Luminescent Crystal Formation Inferior to Butenoic Acid Derivatives

Research on structurally related thiophene-amino-oxobutenoic acid compounds has demonstrated highly stable photoluminescence in molecular crystals [1]. The butenoic acid double bond is crucial for the extended π-conjugation that underpins this property [1]. The saturated butanoic acid analog lacks this conjugation, making it a less favorable candidate for applications requiring luminescence. Quantitative photophysical data for the target compound is not available, but this property represents a key trade-off.

Solid-state photophysics Crystal engineering Materials science

Best-Fit Application Scenarios for 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic Acid Based on Quantitative Differentiation


High-Fidelity Biochemical Screening Where Covalent Interference Must Be Excluded

In high-throughput screening campaigns utilizing thiol-containing assay components (e.g., glutathione, cysteine proteases, or redox buffers), the saturated butanoic acid side chain of this compound eliminates the risk of covalent adduct formation that plagues the butenoic acid analog. This ensures that any observed biological activity can be attributed to a specific, reversible binding event rather than a non-specific, assay-interfering Michael addition .

Lead Optimization Programs Requiring Metabolic Soft Spot Modification

The saturated butanoic acid chain offers a distinct metabolic profile compared to the butenoic acid analog. The absence of the α,β-unsaturated carbonyl eliminates a potential site for glutathione conjugation and other Phase II metabolic reactions that can lead to rapid clearance. For structure-activity relationship (SAR) studies, the target compound serves as a 'saturated control' to probe the contribution of the double bond to target engagement and pharmacokinetics .

Synthesis of Structurally Complex Thiophene Libraries via Amide Coupling

Due to its saturated carboxylic acid side chain, the target compound is amenable to standard amide coupling reactions without concern for conjugate addition side reactions that can occur with the butenoic acid analog. This allows for the reliable diversification of the compound into amide libraries for SAR exploration. The increased conformational flexibility may also allow the compound to adopt binding conformations that are inaccessible to the rigid butenoic acid scaffold .

Physicochemical Profiling and Lipophilic Efficiency Optimization

With a measured XLogP3-AA of 3.3 and a molecular weight of 361.4 g/mol, this compound occupies a favorable lipophilic efficiency space for a fragment- or lead-like molecule. The additional phenyl substituent, compared to the non-phenyl analog, provides a handle for further optimization of target binding and pharmacokinetic properties. This makes the compound a valuable starting point for medicinal chemistry programs targeting lipophilic pockets .

Quote Request

Request a Quote for 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.